molecular formula C14H13NO3 B1517782 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid CAS No. 1097166-34-1

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid

Cat. No. B1517782
CAS RN: 1097166-34-1
M. Wt: 243.26 g/mol
InChI Key: HZNBOZWCGLPIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropylmethoxy group attached to an isoquinoline ring at the 1-position and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points .

Scientific Research Applications

Antibacterial Applications

A study by Sánchez et al. (1995) investigated a series of compounds, including derivatives of isoquinoline-3-carboxylic acids, for their antibacterial activity against a broad spectrum of bacteria. These compounds showed promise due to their equivalent antibacterial activity to the most active compounds in their class and a concomitant reduction in potential side effects like phototoxicity and cytotoxicity (Sánchez et al., 1995).

Antiviral Applications

The discovery and early clinical evaluation of BMS-605339, a tripeptidic acylsulfonamide NS3 protease inhibitor for hepatitis C virus infection, incorporated a cyclopropylacylsulfonamide moiety designed to improve the potency of carboxylic acid prototypes. This research highlights the role of the isoquinoline ring system in enhancing pharmacokinetic properties and demonstrating antiviral activity in infected patients (Scola et al., 2014).

Pro-drug Development

Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones as potential pro-drugs for selective therapeutic drug release in hypoxic solid tumours, indicating the potential of isoquinoline derivatives in targeted cancer therapy (Berry et al., 1997).

Mass Spectrometric Studies

Thevis et al. (2008) reported on the gas-phase reaction of substituted isoquinolines, demonstrating the potential of isoquinoline-3-carboxylic acid derivatives as prolylhydroxylase inhibitor drug candidates. Their study provides insights into the mass spectrometric behavior of these compounds, useful for clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis and Structural Studies

Research on the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes via carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines and 2-(1-alkynyl)arylaldehydes by Obika et al. (2007) showcases the synthetic versatility of isoquinoline derivatives and their potential for generating novel chemical entities (Obika et al., 2007).

Mechanism of Action

“1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” has demonstrated significant antibacterial activity against various plant bacteria, suggesting its potential as a lead compound for developing antibacterial agents .

properties

IUPAC Name

1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)12-7-10-3-1-2-4-11(10)13(15-12)18-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNBOZWCGLPIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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